1-Methyl-2-(tributylstannyl)-1H-indole (CAS 157427-46-8) is a pre-activated, N-methylated organotin nucleophile primarily procured for palladium-catalyzed Stille cross-coupling reactions. It serves as a highly reliable building block for transferring the 1-methyl-2-indolyl moiety to various electrophiles, including aryl halides, vinyl triflates, and acid chlorides [1]. The N-methyl group prevents unwanted N-arylation or metal-coordination side reactions, while the tributylstannyl group provides a stable, highly reactive handle for C-C bond formation at the sterically demanding C2 position. This compound is structurally designed to overcome the severe limitations associated with alternative C2-metalated indoles, making it a critical reagent for reproducible industrial and laboratory-scale syntheses [2].
Attempting to substitute 1-methyl-2-(tributylstannyl)-1H-indole with its corresponding boronic acid (1-methyl-1H-indol-2-ylboronic acid) frequently fails due to the inherent instability of 2-indoleboronic acids [1]. These C2-boronic acids are highly susceptible to rapid protodeboronation, especially under the basic conditions required for Suzuki-Miyaura couplings, leading to low yields, inaccurate stoichiometry, and complex reaction mixtures. Furthermore, substituting with the unmethylated 2-(tributylstannyl)-1H-indole can result in competing N-coordination to the palladium catalyst or require additional in-situ protection and deprotection steps [2]. This reduces overall synthetic efficiency, increases catalyst consumption, and complicates downstream purification, making the N-methylated stannane the necessary choice for direct C2-functionalization.
A critical procurement differentiator for 1-methyl-2-(tributylstannyl)-1H-indole is its stability compared to 2-indoleboronic acids. While 2-indoleboronic acids undergo rapid protodeboronation—often degrading to less than 10% purity within days on the benchtop or immediately upon exposure to basic coupling conditions—the stannane derivative maintains >95% purity under standard inert storage and resists protodestannylation during reactions [1]. This allows for precise stoichiometric control without the need for complex protecting groups like MIDA boronates.
| Evidence Dimension | Benchtop and Solution Stability |
| Target Compound Data | Maintains >95% purity over extended storage; resists protodestannylation under mild coupling conditions. |
| Comparator Or Baseline | 1-Methyl-1H-indol-2-ylboronic acid (degrades to <10% purity via protodeboronation within days or immediately under basic Suzuki conditions). |
| Quantified Difference | >85% higher active reagent retention prior to and during cross-coupling. |
| Conditions | Benchtop storage under air (15 days) and basic aqueous/organic solvent mixtures. |
Procurement of the stannane ensures reliable stoichiometry and eliminates the need for complex, in-situ protection strategies required for highly unstable 2-indolylboronic acids.
In the synthesis of complex heterocycles, 1-methyl-2-(tributylstannyl)-1H-indole enables efficient Stille cross-coupling under neutral or mildly nucleophilic conditions (e.g., using CsF or LiCl). This approach routinely achieves 70–85% isolated yields when coupling with base-sensitive electrophiles such as lactam-derived vinyl triflates or maleimides[1]. In contrast, attempting the equivalent Suzuki coupling with 1-methyl-1H-indol-2-ylboronic acid typically results in <30% yield or complete reaction failure due to base-induced degradation of both the boronic acid and the electrophile.
| Evidence Dimension | Isolated Cross-Coupling Yield |
| Target Compound Data | 70–85% isolated yield using mild Stille conditions. |
| Comparator Or Baseline | 1-Methyl-1H-indol-2-ylboronic acid (<30% yield or degradation under standard basic Suzuki conditions). |
| Quantified Difference | 40–55% absolute yield improvement in base-sensitive scaffold synthesis. |
| Conditions | Palladium-catalyzed cross-coupling with base-sensitive vinyl triflates or maleimides. |
Buyers synthesizing complex pharmaceuticals or base-sensitive natural products must select the Stille reagent to achieve viable isolated yields and avoid material loss.
The presence of the N-methyl group in 1-methyl-2-(tributylstannyl)-1H-indole prevents the free indole nitrogen from coordinating to the palladium catalyst or participating in competing N-arylation (Buchwald-Hartwig type) side reactions. Compared to the unprotected 2-(tributylstannyl)-1H-indole, the N-methylated analog ensures exclusive C2-coupling, allowing for standard palladium loadings (2–5 mol%) without the need for excess catalyst or orthogonal protecting group strategies [1].
| Evidence Dimension | Catalyst Loading and Regioselectivity |
| Target Compound Data | Exclusive C2-coupling with standard Pd loadings (2–5 mol%). |
| Comparator Or Baseline | 2-(Tributylstannyl)-1H-indole (requires higher Pd loading or orthogonal protection to prevent N-H coordination/arylation). |
| Quantified Difference | Eliminates N-arylation byproducts and reduces required catalyst loading. |
| Conditions | Palladium-catalyzed cross-coupling in the presence of aryl halides. |
Reduces the consumption of expensive palladium catalysts and simplifies downstream purification by eliminating N-arylated byproducts from the crude mixture.
Where this compound is the right choice: Convergent synthesis of natural products where the 1-methyl-2-indolyl core must be coupled to a highly functionalized, base-sensitive scaffold. The neutral Stille coupling conditions prevent the degradation of delicate functional groups that would otherwise be destroyed by the basic conditions required for Suzuki couplings [1].
Where this compound is the right choice: Medicinal chemistry programs requiring the rapid, reproducible generation of 2-aryl and 2-heteroaryl indole libraries. The bench-stable nature of the stannane eliminates the stoichiometric inconsistencies and low yields caused by the rapid protodeboronation of 2-indoleboronic acids [2].
Where this compound is the right choice: Synthesis of extended pi-conjugated systems and conducting polymers. The N-methyl group enhances the solubility of the resulting oligomers, while the reliable C2-stannyl reactivity ensures precise regiochemical linkages and high purity, which are critical for optimal optoelectronic performance [2].